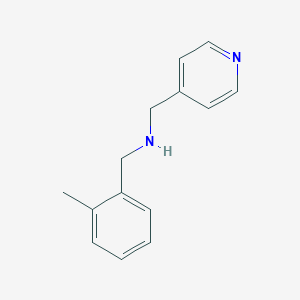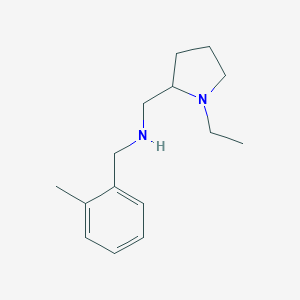![molecular formula C18H20Cl2N2O4S2 B262773 4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide, also known as MCC950, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MCC950 was first synthesized in 2015 and has since been extensively studied for its anti-inflammatory properties.
Wirkmechanismus
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide inhibits the NLRP3 inflammasome by binding to the NACHT domain of the NLRP3 protein. This prevents the activation of the inflammasome and the subsequent release of pro-inflammatory cytokines. This compound has been shown to be highly selective for the NLRP3 inflammasome and does not affect other inflammasomes or immune pathways.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and IL-18, in experimental models of inflammatory diseases. It has also been shown to reduce inflammation and tissue damage in these models. This compound has been shown to be well-tolerated and does not have any significant toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide is a small molecule inhibitor that can be easily synthesized in a laboratory setting. It has been shown to be highly selective for the NLRP3 inflammasome and does not affect other immune pathways. However, this compound has limited solubility in water, which can make it difficult to administer in experimental models.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another potential area of research is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune diseases. Additionally, the therapeutic potential of this compound in human clinical trials needs to be explored further.
Synthesemethoden
The synthesis of 4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine, followed by the reaction of the resulting product with 4-chloroaniline. This is then treated with sodium hydroxide to form the final product, this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the NLRP3 inflammasome, which is a key component of the innate immune system. The NLRP3 inflammasome is responsible for the activation of pro-inflammatory cytokines, such as IL-1β and IL-18, which are involved in the pathogenesis of many inflammatory diseases.
This compound has been shown to be effective in experimental models of various inflammatory diseases, including gout, multiple sclerosis, and Alzheimer's disease. It has also been shown to improve outcomes in sepsis and acute kidney injury. These studies suggest that this compound has potential therapeutic applications in the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C18H20Cl2N2O4S2 |
|---|---|
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
4-chloro-N-[2-[(4-chlorophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C18H20Cl2N2O4S2/c19-13-5-9-15(10-6-13)27(23,24)21-17-3-1-2-4-18(17)22-28(25,26)16-11-7-14(20)8-12-16/h5-12,17-18,21-22H,1-4H2 |
InChI-Schlüssel |
RJMOLQXQAHVQER-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
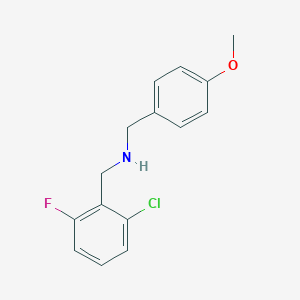
![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)
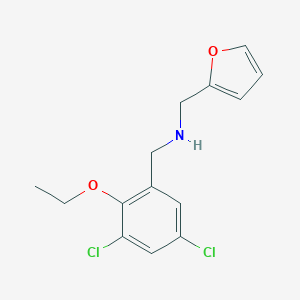
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)
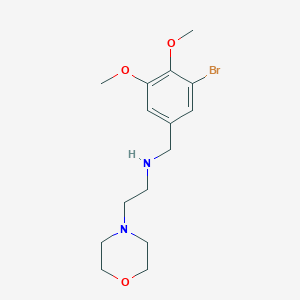
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262711.png)
